[1,2,3]Triazolo[5,1-a]isoquinoline
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Overview
Description
[1,2,3]Triazolo[5,1-a]isoquinoline is a heterocyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry. This compound is characterized by a fused ring system consisting of a triazole ring and an isoquinoline ring. The unique structure of this compound imparts it with distinct chemical and biological properties, making it a valuable scaffold for the development of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,3]Triazolo[5,1-a]isoquinoline derivatives can be efficiently achieved through copper-catalyzed tandem Sonogashira coupling and regioselective 6-endo cyclization reactions. This method involves the use of NH-triazole-directed annulation, which shows good functional-group tolerance and yields the corresponding N-fused heterocycles in good to excellent yields . Another approach involves copper-catalyzed cascade reactions, which also provide high yields under mild conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the aforementioned synthetic routes can be adapted for large-scale production. The use of copper catalysts and mild reaction conditions makes these methods suitable for industrial applications, ensuring high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1,2,3]Triazolo[5,1-a]isoquinoline undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic substitution occurs at position 1, while lithiation at position 5 allows for further substitution with electrophiles.
Cyclization Reactions: The compound can participate in cyclization reactions to form N-fused heterocycles.
Common Reagents and Conditions
Copper Catalysts: Used in both Sonogashira coupling and cascade reactions.
Electrophiles: Utilized in substitution reactions at specific positions on the compound.
Major Products Formed
N-Fused Heterocycles: Resulting from cyclization reactions.
5-Substituted Derivatives: Formed through lithiation and subsequent reaction with electrophiles.
Scientific Research Applications
[1,2,3]Triazolo[5,1-a]isoquinoline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antifungal agent.
Medicine: Explored for its anticancer properties, particularly in breast carcinoma.
Industry: Utilized in the development of eco-friendly compounds for the preservation of ancient artifacts.
Mechanism of Action
The mechanism of action of [1,2,3]Triazolo[5,1-a]isoquinoline varies depending on its application. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal species by interfering with their cellular processes . In cancer research, the compound induces cell cycle arrest and apoptosis in cancer cells, thereby suppressing tumor growth .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[3,4-a]isoquinoline: Another triazole-isoquinoline derivative with similar structural features.
[1,2,3]Triazolo[1,5-a]quinoxaline: A related compound with a different fused ring system.
Uniqueness
[1,2,3]Triazolo[5,1-a]isoquinoline stands out due to its efficient synthetic routes and versatile applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential in medicinal chemistry make it a unique and valuable compound.
Properties
CAS No. |
34456-69-4 |
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Molecular Formula |
C10H7N3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
triazolo[5,1-a]isoquinoline |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-8(3-1)5-6-13-10(9)7-11-12-13/h1-7H |
InChI Key |
XCVPMMWIJGPHBM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=CN=N3 |
Origin of Product |
United States |
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